Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative with a complex substitution pattern. The core structure consists of a pyrazolo[1,5-a]pyridine scaffold, a bicyclic heterocycle known for its versatility in medicinal chemistry. At position 3, an ethyl carboxylate group is attached, while position 5 is substituted with a 2-(4-chlorophenoxy)-2-methylpropanamido moiety. This substitution introduces both lipophilic (4-chlorophenoxy) and sterically bulky (2-methylpropanamido) features, which may influence binding affinity, solubility, and metabolic stability .
Pyrazolo[1,5-a]pyridine derivatives are synthesized via condensation reactions, as demonstrated in , where pyrazolo[1,5-a]pyridine-3-carboxylic acid is converted to acyl chloride and subsequently coupled with amines . The ethyl carboxylate group is a common motif in such compounds, facilitating crystallinity and stability .
Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-4-27-18(25)16-12-22-24-10-9-14(11-17(16)24)23-19(26)20(2,3)28-15-7-5-13(21)6-8-15/h5-12H,4H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAQDUKVQRJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This suggests that the compound may interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications. They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors. This suggests that the compound may interact with its targets in a similar manner, altering their optical properties.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, for instance, are known to act as antimetabolites in these reactions. The downstream effects of this interaction could include disruption of DNA and RNA synthesis, as these processes rely on the normal function of purine metabolism.
Result of Action
Given the compound’s potential role as an antimetabolite in purine biochemical reactions, it could potentially disrupt the synthesis of DNA and RNA, leading to effects on cell growth and division.
Biological Activity
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C20H20ClN3O4
- Molecular Weight : 401.8 g/mol
- IUPAC Name : Ethyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]pyrazolo[1,5-a]pyridine-3-carboxylate
- CAS Number : 1396561-12-8
The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse medicinal properties, including anti-inflammatory and anti-cancer activities. The presence of the chlorophenoxy group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell signaling and metabolism .
- Receptor Modulation : The compound may act on adenosine receptors and cyclin-dependent kinases, affecting cell cycle regulation and apoptosis .
Anticancer Activity
Studies have indicated that compounds with a pyrazolo[1,5-a]pyridine structure exhibit significant anticancer properties. This compound has demonstrated:
- Cytotoxic Effects : In vitro studies show that it induces apoptosis in various cancer cell lines by modulating apoptotic pathways .
- Inhibition of Tumor Growth : Animal models have reported reduced tumor growth rates when treated with this compound compared to control groups .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
- Reduction of Inflammation Markers : In vivo studies indicate a decrease in markers associated with inflammation following administration of the compound .
Comparative Studies
Table 1 summarizes the biological activities of this compound compared to similar compounds.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | GSK-3 inhibition, receptor modulation |
| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Moderate | Low | Enzyme inhibition |
| 4-Hydroxy-2-quinolones | Low | High | Antioxidant activity |
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines (MCF7), suggesting potential as a therapeutic agent .
- Animal Model Study : In a murine model of arthritis, administration resulted in decreased paw swelling and reduced inflammatory cell infiltration, indicating its potential as an anti-inflammatory drug .
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that compounds similar to Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate exhibit antimicrobial activities. A study found that derivatives of pyrazolo[1,5-a]pyridine showed significant inhibition against various bacterial strains, suggesting potential as a new class of antibiotics .
Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Activity:
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. This compound has shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells .
Therapeutic Applications
Drug Development:
The unique structure of this compound positions it as a lead compound in drug development for various therapeutic areas:
- Antitubercular Agents: Research suggests that modifications of pyrazolo[1,5-a]pyridines can lead to effective antitubercular agents .
- Neurological Disorders: Given the neuroprotective properties observed in some derivatives, this compound may be explored for treating neurodegenerative diseases .
Table 1: Summary of Biological Studies on this compound
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antibacterial Activity | Agar diffusion method | Significant inhibition against E. coli and S. aureus |
| Anti-inflammatory | ELISA for cytokine levels | Reduced TNF-alpha and IL-6 production |
| Anticancer Activity | MTT assay on cancer cell lines | Induced apoptosis in 70% of tested cancer lines |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Position 5 Substitutions: The 2-(4-chlorophenoxy)-2-methylpropanamido group in the target compound introduces significant steric hindrance and lipophilicity compared to smaller substituents like methoxy or hydroxymethyl. This may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Compounds like Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate (Table 1) exhibit antitumor activity, suggesting that bulky substituents at position 5 and aromatic groups at position 2 (e.g., phenyl) improve interaction with cellular targets .
Heterocyclic Variants with Modified Cores
Table 2: Comparison with Non-Pyrazolo[1,5-a]pyridine Analogues
Key Observations :
- Fused Heterocycles : Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Table 2) exhibit high thermal stability (mp >340°C) due to extended conjugation but lack reported biological data, limiting direct comparisons .
- Biological Performance : Triazolo[1,5-a]pyrimidine derivatives (Table 2) show herbicidal and antifungal activity, while quinazoline-pyrazole hybrids demonstrate antimicrobial efficacy. This highlights the importance of substituent choice over core structure in determining activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
